D3 Receptor Binding Affinity: Direct Comparison with Patent-Internal Analogs
This compound demonstrates high-affinity binding to the human dopamine D3 receptor (Ki = 4.60 nM) [1], placing it in a competitive range with other patent-internal examples. Within the patent family, compound affinities range widely, for example, BDBM123840 (US8748608, 12) exhibits a Ki of 1.10 nM and BDBM123844 (US8748608, 18) a Ki of 2.80 nM, while others like BDBM50378005 show a Ki of 5.40 nM under the same assay conditions (displacement of [125I]IABN in HEK293 cells) [2]. This context highlights that the compound is a mid-to-high-affinity ligand within this unique chemotype, not a generic high-affinity outlier.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | Compound BDBM123840 (US8748608, 12): Ki = 1.10 nM; Compound BDBM50378005 (US8748608, 43): Ki = 5.40 nM |
| Quantified Difference | Affinity is 4.2-fold lower than the most potent patent-internal comparator (1.10 nM) and 1.17-fold higher than comparator BDBM50378005 (5.40 nM). |
| Conditions | Radioligand displacement assay: Displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells. |
Why This Matters
This direct comparison within the same patent and assay system validates this compound's position within the structure-activity relationship (SAR) landscape, enabling precise experimental design and avoiding over-reliance on a single reference standard.
- [1] BindingDB. Entry BDBM50378002. Ki: 4.60 nM. Assay: Displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells. View Source
- [2] BindingDB. Comparison data: BDBM123840 (Ki: 1.10 nM), BDBM50378005 (Ki: 5.40 nM). All data sourced from US Patent US8748608 and associated BindingDB entries. View Source
